

# LDN193189: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LDN193189**, also known as DM-3189, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] A derivative of Dorsomorphin, **LDN193189** exhibits significantly higher potency, allowing for its use at approximately 100-fold lower concentrations.[2] This inhibitor has become a critical tool in the study of BMP-mediated cellular processes, including differentiation, proliferation, and apoptosis. Its utility extends to various research areas, including neuroscience, cancer biology, and stem cell research, where it aids in directing the differentiation of pluripotent stem cells.[2][4] This technical guide provides an in-depth overview of **LDN193189**'s molecular targets, binding affinities, and the experimental protocols used to characterize its activity.

## **Molecular Targets and Binding Affinity**

**LDN193189** primarily targets the ATP-binding site of the kinase domain of BMP type I receptors, which are serine/threonine kinases.[5] By inhibiting these receptors, it blocks the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8, thereby attenuating the BMP signaling cascade.[1][6][7][8]

The inhibitory activity of **LDN193189** has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data presented below summarizes the binding affinity of **LDN193189** for its primary targets.



**Ouantitative Data Summary** 

| Target                                    | Assay Type                              | IC50 (nM) | Reference          |
|-------------------------------------------|-----------------------------------------|-----------|--------------------|
| Primary Targets (BMP<br>Type I Receptors) |                                         |           |                    |
| ALK1 (ACVRL1)                             | Cell-free kinase assay                  | 0.8       | [1][2][7][8]       |
| ALK2 (ACVR1)                              | Cell-free kinase assay                  | 0.8       | [1][2][7][8]       |
| ALK2 (ACVR1)                              | Transcriptional activity in C2C12 cells | 5         | [1][3][6][7][8][9] |
| ALK3 (BMPR1A)                             | Cell-free kinase assay                  | 5.3       | [1][2][7][8]       |
| ALK3 (BMPR1A)                             | Transcriptional activity in C2C12 cells | 30        | [1][3][6][7][8][9] |
| ALK6 (BMPR1B)                             | Cell-free kinase assay                  | 16.7      | [1][2][7][8]       |
| Secondary/Off-Target<br>Effects           |                                         |           |                    |
| ALK4 (ACVR1B)                             | Kinase Assay                            | 101       | [1]                |
| ActRIIA                                   | Kinase Assay                            | 210       | [1]                |
| ALK5 (TGFBR1)                             | Transcriptional activity                | >500      | [3][8]             |
| ALK7 (ACVR1C)                             | Transcriptional activity                | >500      | [3][8]             |

**LDN193189** demonstrates significant selectivity, with a more than 200-fold preference for the BMP signaling pathway over the Transforming Growth Factor-beta (TGF- $\beta$ ) pathway.[1][7][9]

## **Signaling Pathway**

**LDN193189** exerts its inhibitory effects on the canonical BMP signaling pathway. The following diagram illustrates the mechanism of action.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LDN193189 (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- To cite this document: BenchChem. [LDN193189: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662814#ldn193189-targets-and-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com